1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a benzimidazole moiety, and an ethyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-benzimidazole with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzimidazole moiety, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-4-yl)-, ethyl ester, monohydrochloride stands out due to its unique combination of a piperazine ring and a benzimidazole moiety. Similar compounds include:
- 1-Piperazinecarboxylic acid, 4-(1H-benzimidazol-2-yl)-, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-methyl-1H-benzimidazol-2-yl)-, ethyl ester
These compounds share structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
CAS-Nummer |
84806-95-1 |
---|---|
Molekularformel |
C15H21ClN4O2 |
Molekulargewicht |
324.80 g/mol |
IUPAC-Name |
ethyl 4-(2-methyl-1H-benzimidazol-4-yl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-3-21-15(20)19-9-7-18(8-10-19)13-6-4-5-12-14(13)17-11(2)16-12;/h4-6H,3,7-10H2,1-2H3,(H,16,17);1H |
InChI-Schlüssel |
JWEKXDRSFBQEDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=C(N3)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.